(S)-(3-Acetyl-triphenylphosphoranylidene)-4-phenyl-oxazolidin-2-one
Overview
Description
(S)-(3-Acetyl-triphenylphosphoranylidene)-4-phenyl-oxazolidin-2-one: is a complex organic compound with the molecular formula C29H24NO3P It is known for its unique structure, which includes a triphenylphosphoranylidene group and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(3-Acetyl-triphenylphosphoranylidene)-4-phenyl-oxazolidin-2-one typically involves the reaction of triphenylphosphine with an appropriate oxazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphoranylidene intermediate. The acetyl group is introduced through acetylation using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphoranylidene group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially converting it into other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced oxazolidinone derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-phosphorus bonds.
Catalysis: It can act as a catalyst or catalyst precursor in certain chemical reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interaction of phosphoranylidene compounds with biological molecules.
Industry:
Material Science: The compound’s properties make it useful in the development of new materials with specific electronic or optical characteristics.
Chemical Manufacturing: It is employed in the synthesis of other complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of (S)-(3-Acetyl-triphenylphosphoranylidene)-4-phenyl-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoranylidene group can participate in nucleophilic or electrophilic reactions, depending on the environment. The oxazolidinone ring may interact with biological molecules through hydrogen bonding or hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
- (S)-(3-Acetyl-triphenylphosphoranylidene)-4-methyl-oxazolidin-2-one
- (S)-(3-Acetyl-triphenylphosphoranylidene)-4-ethyl-oxazolidin-2-one
- (S)-(3-Acetyl-triphenylphosphoranylidene)-4-isopropyl-oxazolidin-2-one
Uniqueness: The presence of the phenyl group in (S)-(3-Acetyl-triphenylphosphoranylidene)-4-phenyl-oxazolidin-2-one distinguishes it from its analogs with different substituents
Properties
IUPAC Name |
(4S)-4-phenyl-3-[2-(triphenyl-λ5-phosphanylidene)acetyl]-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24NO3P/c31-28(30-27(21-33-29(30)32)23-13-5-1-6-14-23)22-34(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,22,27H,21H2/t27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPNITMJSPALDT-HHHXNRCGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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